Ethyl 6-bromo-2,3-dimethylbenzoate
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Overview
Description
Ethyl 6-bromo-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethylbenzoic acid followed by esterification. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to selectively introduce the bromine atom at the 6-position of the benzene ring. The resulting 6-bromo-2,3-dimethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems with controlled addition of the oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 6-bromo-2,3-dimethylbenzyl alcohol.
Oxidation: Formation of 6-bromo-2,3-dimethylterephthalic acid.
Scientific Research Applications
Ethyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2,3-dimethylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the methyl groups are oxidized to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Ethyl 6-bromo-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-2,6-dimethylbenzoate: Differing in the position of the bromine and methyl groups on the benzene ring.
Ethyl 2,6-dimethylbenzoate: Lacking the bromine atom, which affects its reactivity and applications.
Ethyl 2,3-dimethylbenzoate: Lacking the bromine atom, similar to ethyl 2,6-dimethylbenzoate but with different methyl group positions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 6-bromo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
InChI Key |
GUMPOTQOPJRTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)Br |
Origin of Product |
United States |
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